![molecular formula C9H18O2 B14743122 2-[3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol CAS No. 2892-66-2](/img/structure/B14743122.png)
2-[3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol is an organic compound characterized by a cyclobutyl ring substituted with a hydroxymethyl group and a dimethyl group, along with an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol typically involves the cyclization of suitable precursors followed by functional group modifications. One common method involves the reaction of 2,2-dimethylcyclobutanone with formaldehyde in the presence of a base to introduce the hydroxymethyl group. This is followed by reduction to yield the desired ethanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The hydroxyl groups can be reduced to alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride for halogenation or amines for amination.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alkanes.
Substitution: Halides or amines.
Aplicaciones Científicas De Investigación
2-[3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl and ethanol groups can form hydrogen bonds with active sites, influencing the activity of these targets. Pathways involved may include metabolic processes where the compound is metabolized to active or inactive forms.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[3-(Hydroxymethyl)cyclobutyl]ethanol
- 2-[3-(Hydroxymethyl)-2-methylcyclobutyl]ethanol
- 2-[3-(Hydroxymethyl)-2,2-dimethylcyclopropyl]ethanol
Uniqueness
2-[3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol is unique due to the presence of both a dimethyl-substituted cyclobutyl ring and an ethanol moiety, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems that are not observed with similar compounds.
Propiedades
Número CAS |
2892-66-2 |
|---|---|
Fórmula molecular |
C9H18O2 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
2-[3-(hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol |
InChI |
InChI=1S/C9H18O2/c1-9(2)7(3-4-10)5-8(9)6-11/h7-8,10-11H,3-6H2,1-2H3 |
Clave InChI |
HDAYUBJKGHNFPD-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(CC1CO)CCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


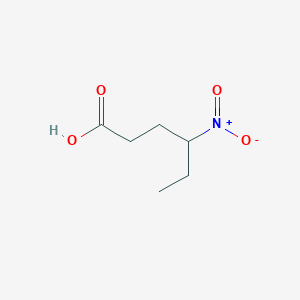

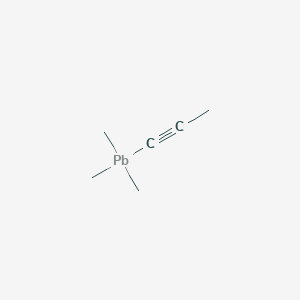
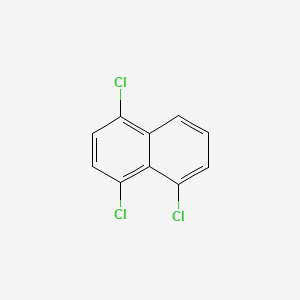
![17-Acetyl-6-fluoro-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14743059.png)
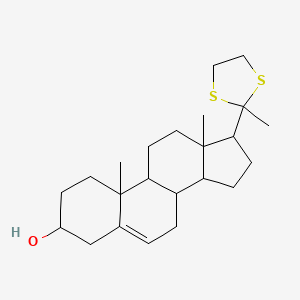
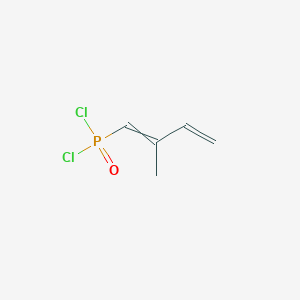


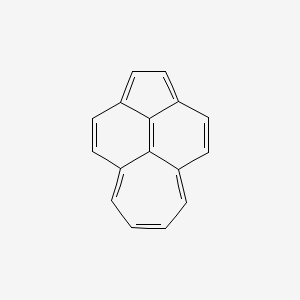
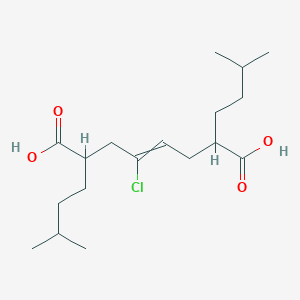
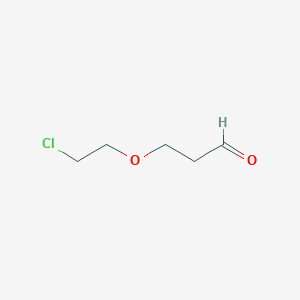

![7-Azabicyclo[4.1.0]heptane, 7-benzoyl-](/img/structure/B14743138.png)
